molecular formula C18H14N2O4 B3005453 Methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338405-06-4

Methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B3005453
CAS No.: 338405-06-4
M. Wt: 322.32
InChI Key: BMVRSQWARJTUGW-UHFFFAOYSA-N
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Description

“Methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate” is a chemical compound with the linear formula C18H14N2O4 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14N2O4/c1-23-18(22)17-15(24-14-10-6-3-7-11-14)12-16(21)20(19-17)13-8-4-2-5-9-13/h2-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 322.32 . It is a solid at room temperature . The melting point is between 128 - 130 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Methyl 6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate and its derivatives are involved in various chemical reactions, including the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, as well as the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles starting from Biginelli compounds (Kappe & Roschger, 1989).

Herbicidal Activities

  • Novel derivatives of this compound have been synthesized and shown to exhibit significant herbicidal activities. The presence of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position on the benzene ring are essential for high herbicidal activity (Xu et al., 2012).

Synthesis of Pyrimidinone and Pyridazinone Derivatives

  • The compound is used in synthesizing various derivatives, including 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one. These derivatives have potential applications in pharmaceutical and chemical industries (Yavolovskii et al., 2013).

Antimicrobial and Antioxidant Properties

  • Some derivatives of this compound have been evaluated and found to exhibit antimicrobial and antioxidant properties. This highlights its potential application in the development of new antimicrobial and antioxidant agents (Dey et al., 2022).

Potential in Cancer Therapy

  • Derivatives of this compound have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. This suggests its potential application in cancer therapy (Liu et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources . It may vary depending on the context in which it is used.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 6-oxo-4-phenoxy-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-18(22)17-15(24-14-10-6-3-7-11-14)12-16(21)20(19-17)13-8-4-2-5-9-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVRSQWARJTUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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